molecular formula C8H10FN B2401597 1-Fluoro-2-(4-aminophenyl)ethane CAS No. 327985-14-8

1-Fluoro-2-(4-aminophenyl)ethane

Cat. No. B2401597
CAS RN: 327985-14-8
M. Wt: 139.173
InChI Key: PYFJEDYCQWECQN-UHFFFAOYSA-N
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Description

“1-Fluoro-2-(4-aminophenyl)ethane” is a chemical compound . It is also known as "4-(2-Fluoroethyl)aniline" .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used in the synthesis of related compounds . Another study discussed the synthesis of a compound using 1,1,2,2-tetrakis(4-nitrophenyl)ethane, which might be relevant to the synthesis of "1-Fluoro-2-(4-aminophenyl)ethane" .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the context of electrophilic aromatic substitution . Another study discussed the pre-column derivatization of amino acids for quantitative amino acid analysis .

Scientific Research Applications

Covalent Organic Frameworks (COFs) for Gas Storage

“1-Fluoro-2-(4-aminophenyl)ethane” can be used in the synthesis of Covalent Organic Frameworks (COFs), a new class of crystalline porous materials . These materials are prepared by integrating organic molecular building blocks into predetermined network structures entirely through strong covalent bonds . COFs have been used for gas storage applications, including hydrogen, methane, and carbon dioxide .

Optoelectronic Processes in COFs

The compound can also be used in the construction of COFs for optoelectronic applications . These include sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes . The modular construction system of COFs allows for an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .

Gas Sensing Mechanisms

In a straightforward approach, a β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection . This sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .

Photoluminescent Materials

“1-Fluoro-2-(4-aminophenyl)ethane” can be used in the synthesis of highly photoluminescent materials . These materials can be used in various applications, including display technologies, bioimaging, and sensing .

Mechanism of Action

The mechanism of action for similar compounds has been discussed in various studies. For instance, one study suggested that certain compounds exhibit antimicrobial activity through membrane perturbation and intracellular action .

Safety and Hazards

The safety data sheet for a similar compound, 1-fluoro-2,4-dinitrobenzene, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of similar compounds have been discussed in various studies. For instance, one study highlighted the prosperous development of room-temperature self-healing polyurethanes . Another study discussed the potential applications of covalent organic frameworks in various fields .

properties

IUPAC Name

4-(2-fluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFJEDYCQWECQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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